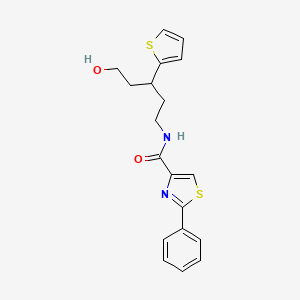

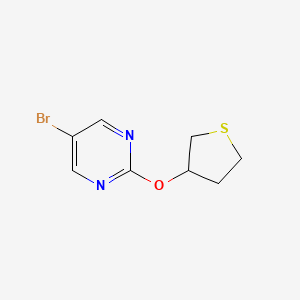

5-Bromo-2-(thiolan-3-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

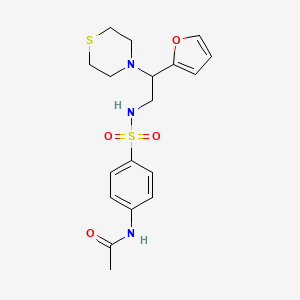

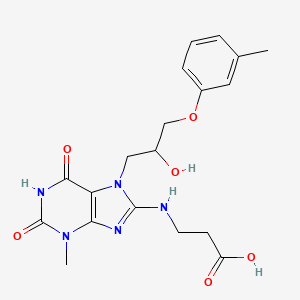

5-Bromo-2-(thiolan-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C8H9BrN2OS and its molecular weight is 261.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosensitizing Activity in Cancer Treatment

5-Bromo-2-(thiolan-3-yloxy)pyrimidine, as a halogen-substituted pyrimidine, is noted for its radiosensitizing activity, particularly in the context of cancer therapy. Studies demonstrate that halogenated pyrimidines like 5-bromouracil enhance the effectiveness of radiotherapy by producing highly reactive radicals that contribute to cancer cell damage. Specifically, 5-bromocytosine, a related compound, upon electron interaction, forms the cytN• radical, suggesting a potential mechanism for radiosensitization by facilitating DNA damage in cancer cells under radiation therapy (Kumar & Sevilla, 2017).

Antiviral Activity

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has revealed that halogen substitution at the 5 position, including with bromo groups, exhibits marked antiretroviral activity. This finding underscores the potential of this compound derivatives in inhibiting retrovirus replication in cell cultures, offering a path to new antiviral therapies (Hocková et al., 2003).

Spectroscopic and Computational Analysis

A study focused on 5-bromo-2-hydroxy pyrimidine, closely related to this compound, provided insights into its molecular structure and properties through spectroscopic and computational analyses. The research highlighted the compound's electronic properties and potential for interaction with biological molecules, suggesting applications in molecular biology and chemistry research (Chandralekha et al., 2020).

Synthesis of Marine Alkaloids

This compound and its derivatives have been utilized in the synthesis of marine alkaloids, such as variolin B and deoxyvariolin B. These compounds, with their unique heterocyclic cores, are of interest for their potential anticancer properties. The research underscores the versatility of halogenated pyrimidines in synthesizing complex molecules with significant biological activity (Baeza et al., 2010).

Mechanism of Action

Target of Action

Bromopyrimidines, such as “5-Bromo-2-(thiolan-3-yloxy)pyrimidine”, are often used in research due to their antiviral and antineoplastic properties . They are known to interact with the DNA of replicating cells, acting as a structural analogue of thymidine .

Biochemical Pathways

Bromopyrimidines are known to affect dna synthesis and replication, which can have downstream effects on cell division and growth .

Result of Action

Bromopyrimidines can cause cell death by interfering with dna replication and transcription .

Properties

IUPAC Name |

5-bromo-2-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTIHWXZIJOLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

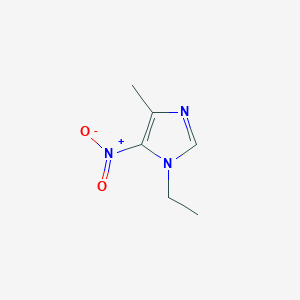

![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)

![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)

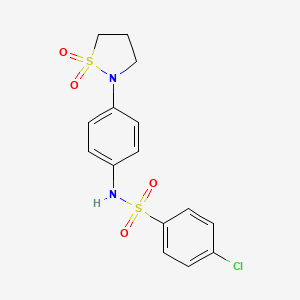

![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)